Product packaging for 1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione(Cat. No.:CAS No. 853657-85-9)

1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione

Cat. No.: B12874147
CAS No.: 853657-85-9
M. Wt: 136.11 g/mol
InChI Key: JBAHPGKCCYJYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione is a versatile fused heterocyclic compound of significant interest in organic and medicinal chemistry research. This structure combines a cyclopentane ring with a dihydropyrazoledione system, making it a valuable scaffold for developing novel pharmacologically active molecules. Pyrazole and dihydropyrazole cores are known to exhibit a broad spectrum of biological activities, as documented in scientific literature . Researchers utilize this compound as a key synthetic intermediate to access more complex structures. Its potential research applications include serving as a precursor for fluorescent materials, given that pyrazoline derivatives are recognized as classic intramolecular charge transfer (ICT) compounds and fluorescent brightening agents . As a specialized building block, it facilitates the exploration of new chemical space in drug discovery programs. The compound is provided with guaranteed high purity and stability. Handling should be performed by qualified laboratory personnel in accordance with good laboratory practices. This product is strictly for research and development purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O2 B12874147 1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione CAS No. 853657-85-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

853657-85-9

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

1,2-dihydrocyclopenta[c]pyrazole-3,4-dione

InChI

InChI=1S/C6H4N2O2/c9-4-2-1-3-5(4)6(10)8-7-3/h1-2H,(H2,7,8,10)

InChI Key

JBAHPGKCCYJYJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=C1NNC2=O

Origin of Product

United States

Synthetic Methodologies for 1,2 Dihydrocyclopenta C Pyrazole 3,4 Dione and Analogous Scaffolds

Strategies Involving 1,3-Dicarbonyl Compounds

The reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative is a cornerstone of pyrazole (B372694) synthesis. nih.govyoutube.com This fundamental transformation is highly adaptable for creating fused heterocyclic systems when cyclic 1,3-dicarbonyls are employed as substrates.

Cyclic 1,3-dicarbonyl compounds are versatile building blocks for the synthesis of fused heterocyclic systems. While cyclopentane-1,3-dione is the specific precursor for the title compound, analogous structures like cyclohexane-1,3-dione have been extensively used in multi-component reactions to generate a variety of fused pyran, pyridine, and pyrazole derivatives. nih.gov These reactions take advantage of the reactivity of the dicarbonyl moiety, which can undergo condensation and cyclization reactions to form a new ring fused to the original cyclic ketone. The acidity of the methylene (B1212753) protons situated between the two carbonyl groups allows for easy formation of nucleophilic intermediates, which are central to many annulation strategies. youtube.com

The Knorr pyrazole synthesis is a classic and widely used method for constructing the pyrazole ring. researchgate.net This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic conditions. slideshare.netjk-sci.comslideshare.net The mechanism initiates with the formation of an imine at one of the carbonyl carbons, followed by a cyclizing attack from the second nitrogen atom onto the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. youtube.comjk-sci.com When a cyclic 1,3-dicarbonyl like cyclopentane-1,3-dione is used, this reaction directly leads to the formation of a fused pyrazole system, in this case, the cyclopenta[c]pyrazole (B14746371) core. The choice of substituted hydrazines can introduce diversity at the N1 position of the resulting pyrazole.

Multi-Component Reactions (MCRs) for Fused Pyrazole Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is valued for its atom economy, simplicity, and ability to rapidly generate complex molecular libraries, making it particularly suitable for synthesizing fused heterocyclic systems. nih.gov

Four-component reactions (4CRs) represent a powerful tool for the assembly of complex heterocyclic scaffolds. One notable example is the synthesis of pyrano[2,3-c]pyrazoles. nih.govbeilstein-journals.org In a typical setup, a β-ketoester reacts with hydrazine to form a pyrazolone (B3327878) intermediate. Concurrently, an aldehyde and malononitrile (B47326) undergo a Knoevenagel condensation to create a Michael acceptor. The subsequent Michael addition of the pyrazolone to this acceptor, followed by cyclization, yields the fused pyrano[2,3-c]pyrazole system. nih.govbeilstein-journals.org This strategy allows for the introduction of four points of diversity into the final molecule. Similarly, pyrazolo[3,4-b]pyridines have been synthesized via one-pot multi-component reactions, highlighting the versatility of MCRs in building fused pyrazole derivatives. nih.gov

Table 1: Example of a Four-Component Synthesis for Fused Pyrazoles

Reactant 1Reactant 2Reactant 3Reactant 4Fused SystemCatalyst/SolventRef.
Ethyl acetoacetateHydrazine hydrateAryl aldehydesMalononitrile1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrilesThiourea dioxide researchgate.net
β-KetoesterHydrazineAldehydeMalononitrilePyrano[2,3-c]pyrazolesVarious catalysts (e.g., piperidine, ionic liquids) nih.govbeilstein-journals.org

Three-component reactions (3CRs) are frequently employed for the synthesis of fused heterocycles. The reaction of cyclic 1,3-dicarbonyls, such as dimedone or cyclohexane-1,3-dione, with aldehydes and other nucleophiles is a common strategy. researchgate.net For instance, the condensation of cyclic 1,3-diketones, α,β-unsaturated aldehydes, and 6-aminouracils can yield complex pyrimidine-fused systems under microwave irradiation with a catalyst like FeCl₃·6H₂O. researchgate.net Another prominent example involves the reaction of aldehydes, malononitrile, and a 5-pyrazolone, which can be formed in situ from a β-ketoester and hydrazine, to produce dihydropyrano[2,3-c]pyrazoles. researchgate.net These reactions demonstrate the utility of cyclic dicarbonyl compounds as key synthons in building fused pyrazole architectures.

Table 2: Examples of Three-Component Syntheses for Fused Systems

Reactant 1Reactant 2Reactant 3Fused SystemCatalyst/SolventRef.
Aryl aldehydesα-Thiocyanate ketonesPyrazol-5-aminesPyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinesAcetic acid, Microwave nih.gov
AldehydesAmines1,1-CyclopropanediestersPyrrolidinesYb(OTf)₃ organic-chemistry.org
3-Alkyl-1-phenyl-2-pyrazolin-5-onesAryl aldehydesMalononitrile1,4-Dihydropyrano[2,3-c]pyrazol-5-yl cyanidesMagnesium oxide (MgO) researchgate.net

Cycloaddition Reactions in the Synthesis of Related Systems

Cycloaddition reactions, particularly [3+2] dipolar cycloadditions, are a fundamental method for constructing five-membered heterocyclic rings like pyrazoles. nih.govresearchgate.netorganic-chemistry.org This reaction typically involves a 1,3-dipole, such as a nitrile imine or a diazoalkane, reacting with a dipolarophile, which is a molecule containing a double or triple bond (e.g., an alkyne or alkene). jocpr.com

The regioselective synthesis of tetrasubstituted pyrazoles can be achieved through the Huisgen [3+2] cycloaddition of nitrile imines with an alkyne surrogate, such as a bromoalkene. nih.gov The reaction proceeds through a bromopyrazoline intermediate which then eliminates HBr to aromatize into the stable pyrazole ring. nih.gov Sydnones, which are mesoionic heterocyclic compounds, can also serve as 1,3-dipole precursors. They react with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) via a [3+2] cycloaddition, followed by the extrusion of CO₂, to yield substituted pyrazoles. mdpi.com These cycloaddition strategies offer powerful and often highly regioselective routes to pyrazole-containing molecules and can be adapted for the synthesis of fused systems through intramolecular variants or by using cyclic components.

1,3-Dipolar Cycloaddition of Nitrilimines to Dipolarophiles

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole, such as a nitrilimine, reacting with a dipolarophile, which is typically an alkene or alkyne, to form a cycloadduct. wikipedia.orgresearchgate.net This process is a concerted, pericyclic reaction that proceeds through a six-electron transition state, making it highly stereospecific. organic-chemistry.org

Nitrilimines, often generated in situ due to their high reactivity, readily undergo [3+2] cycloadditions with various dipolarophiles. researchgate.netresearchgate.net For the synthesis of scaffolds analogous to 1,2-dihydrocyclopenta[c]pyrazole-3,4-dione, a suitable cyclopentene-based dipolarophile would be required. The regioselectivity of the cycloaddition is a key consideration, as the reaction between an unsymmetrical dipolarophile and the nitrilimine can lead to two different regioisomers. researchgate.net Theoretical studies have been employed to understand the reaction pathways and predict the outcomes of these cycloadditions. researchgate.net While a direct application to this compound is not extensively documented, the principle of using a cyclic alkene as the dipolarophile is well-established for creating fused pyrazole ring systems. researchgate.net

A series of γ-substituted α-methylidene-γ-butyrolactone derivatives has been shown to undergo regiospecific 1,3-dipolar cycloaddition with N-methyl-C-phenylnitrilimine, yielding products with high diastereoselectivity. researchgate.net This demonstrates the potential of using functionalized cyclic alkenes as dipolarophiles to generate complex fused heterocyclic systems.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions

1,3-Dipole Dipolarophile Product Type Reference
Nitrilimine Alkene/Alkyne Pyrazole/Pyrazoline wikipedia.orgorganic-chemistry.org
N-methyl-C-phenylnitrilimine α-methylidene-γ-butyrolactone Fused Pyrazoline researchgate.net
Nitrilimine Thiobenzophenone Fused Thiadiazole researchgate.net

Advanced Synthetic Techniques

To overcome the limitations of conventional synthesis, such as long reaction times and harsh conditions, advanced techniques like microwave-assisted synthesis have been developed. dergipark.org.tr

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyrazoles. dergipark.org.trrsc.org This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. dergipark.org.trnih.gov

The synthesis of various pyrazole derivatives has been successfully achieved using microwave irradiation. For instance, dihydro-pyrazoles have been synthesized from substituted dibenzalacetones and hydrazines under microwave conditions (100 W, 75 °C) in ethanol (B145695) with a catalytic amount of sodium hydroxide, with reaction times ranging from 15 to 70 minutes. nih.gov Another study reported the one-pot microwave irradiation of a mixture of phenyl hydrazine and 2,5-dibromo-3-thiophenecarbaldehyde in an ethanol and acetic acid solution to yield a novel pyrazole derivative in just seven minutes at 100°C. dergipark.org.tr These examples highlight the efficiency of microwave-assisted protocols in rapidly accessing pyrazole-containing molecules. dergipark.org.trnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Reaction Conventional Method Microwave-Assisted Method Reference
Dihydro-pyrazole synthesis 1-24 h at 25 °C 15-70 min at 75 °C nih.gov
Pyrazole from carbaldehyde 2-3 h (catalyst-free, poor yield) 7 min at 100 °C dergipark.org.tr
Pyrazole from enaminonitrile Not specified 2-4 min at 300 MW dergipark.org.tr

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of a reaction is crucial for optimizing conditions and improving the efficiency of the synthesis.

Role of Solvent Systems and Catalysis in Synthetic Efficiency

The choice of solvent and catalyst can have a profound impact on the outcome of a chemical reaction, influencing both the reaction rate and the yield of the desired product. mdpi.comacs.org In the synthesis of pyrazolone derivatives, a variety of solvents and catalysts have been investigated to optimize reaction conditions.

For instance, in the synthesis of 4-dicyanomethylene-2-pyrazoline-5-one derivatives, a study showed that while the reaction could proceed in several organic solvents, acetonitrile (B52724) provided the highest yields. acs.org The presence of a catalyst, such as imidazole, was also found to be crucial, as the reaction yielded poor results in its absence. acs.org Similarly, another study on the synthesis of pyrazole derivatives from hydrazines and 1,3-diketones highlighted the necessity of a catalyst, as the reaction did not proceed at all with solvents alone. mdpi.com

Different types of catalysts have been compared for their effectiveness in pyrazolone synthesis. One study compared a heterogeneous catalyst (silica sulfuric acid), a phase transfer catalyst (tetra-n-butyl ammonium (B1175870) hydrogen sulfate), and an ionic liquid catalyst, finding that while the results were often comparable, the latter two sometimes provided better yields and shorter reaction times. pnu.ac.ir The use of nano-ZnO has also been reported as an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com

Table 3: Effect of Solvent and Catalyst on Pyrazolone Synthesis Yield

Solvent System Catalyst Yield (%) Reference
Acetonitrile Imidazole Good acs.org
Aqueous Media Imidazole Not specified acs.org
Ethylene Glycol Lithium Perchlorate 70-95 mdpi.com
Solvent-free Silica Sulfuric Acid Good pnu.ac.ir

Proposed Mechanistic Sequences (e.g., Condensation, Michael Addition, Cyclization, Dehydration, Dehydrogenation)

The formation of the this compound scaffold and its analogs likely proceeds through a series of well-established reaction steps. A common pathway for the synthesis of pyrazoles is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis. mdpi.comyoutube.com

A plausible mechanism for the formation of a pyrazolone ring begins with the reaction of a hydrazine with a β-ketoester, such as ethyl acetoacetate. pnu.ac.ir This is followed by an intramolecular cyclization and dehydration to form the pyrazolone ring. pnu.ac.ir In multicomponent reactions, this initial pyrazolone can then act as a nucleophile. For example, it can attack an activated aldehyde to form an intermediate which, after dehydration, can be attacked by another nucleophile to form the final product. pnu.ac.ir

In the context of fused systems like pyranopyrazoles, the mechanism can involve a sequence of Knoevenagel condensation, Michael addition, and cyclization. nih.gov For the specific target of this compound, a likely synthetic route would involve the reaction of a hydrazine with a cyclopentane-1,2-dione derivative. The initial step would be a condensation reaction to form a hydrazone, followed by an intramolecular cyclization and subsequent dehydration or dehydrogenation to yield the final aromatic fused pyrazole system.

Structural Elucidation and Conformational Analysis of 1,2 Dihydrocyclopenta C Pyrazole 3,4 Dione and Derivatives

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a molecule in its solid, crystalline state. It provides unequivocal proof of structure by mapping electron density to reveal bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for molecular structure determination. For complex heterocyclic systems, including fused pyrazole (B372694) derivatives, this technique provides indisputable evidence of their molecular architecture and stereochemistry. researchgate.netresearchgate.net While a specific crystal structure for 1,2-dihydrocyclopenta[c]pyrazole-3,4-dione is not prominently available in the literature, analysis of analogous structures, such as pyrrolo[3,4-c]quinoline-1,3-diones, demonstrates the power of this method. nih.gov In such analyses, the compound is crystallized and subjected to an X-ray beam, the diffraction pattern of which is used to construct a three-dimensional model of the molecule. This model confirms the connectivity of the fused ring system and reveals the planarity and orientation of substituents. researchgate.net For example, crystallographic analysis of various pyrazole derivatives has confirmed the planarity between aromatic rings and specific substituent groups, a key factor in their conformational analysis. researchgate.net

Understanding how a molecule interacts with a biological target, such as a protein or enzyme, is crucial for drug discovery and development. Co-crystallography, where a ligand is crystallized while bound to its target protein, provides an atomic-level snapshot of this interaction. Pyrazole derivatives are known inhibitors of various protein kinases, and their binding modes have been extensively studied using this technique. nih.govmdpi.com

For instance, the co-crystal structure of a pyrazole-based inhibitor bound to p38 MAP kinase was instrumental in confirming that a basic nitrogen atom in the molecule forms a key interaction with the amino acid residue Asp112 of the enzyme. nih.govresearchgate.net Similarly, co-crystal structures of pyrazole derivatives with cyclin-dependent kinase 2 (CDK2) and ALK kinase have revealed critical hydrogen bonding patterns with hinge region residues like Glu1197 and Met1199. nih.gov These insights into the specific intermolecular forces—such as hydrogen bonds and hydrophobic interactions—are vital for structure-based drug design, enabling the rational optimization of inhibitor potency and selectivity. lbl.gov

Advanced Spectroscopic Characterization Techniques

While crystallography provides solid-state information, spectroscopic methods are essential for characterizing molecules in solution and confirming the presence of key functional groups.

NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

For the structural analogs, pyrrolo[3,4-c]pyrazole-4,6-diones, and their synthetic precursors, ¹H and ¹³C NMR are routinely used to confirm their structures. mdpi.comnih.gov In ¹H NMR, the chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern reveals the number of adjacent protons. For example, in a precursor like ethyl 5-chloro-4-formyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate, the aldehyde proton appears as a distinct singlet at a downfield chemical shift (δ 10.51 ppm), characteristic of its electron-deficient nature. mdpi.com Aromatic protons typically resonate between 7.0 and 8.5 ppm, while protons on alkyl chains appear at upfield shifts. mdpi.comfrontiersin.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Carbonyl carbons, such as those in the dione (B5365651) ring and ester groups, are particularly diagnostic, appearing at low-field shifts (e.g., 160-185 ppm). nih.govmdpi.com Although not explicitly detailed in the available literature for these specific derivatives, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton and carbon signals in complex heterocyclic structures by showing correlations between coupled nuclei. ipb.pt

Table 1: Representative NMR Data for a Pyrrolo[3,4-c]pyrazole Precursor (Ethyl 5-chloro-4-formyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate in CDCl₃) mdpi.com
TechniqueAssignmentChemical Shift (δ, ppm)
¹H NMRAldehyde (-CHO)10.51 (singlet)
Aromatic (Ar-H)7.41 (doublet), 7.32 (doublet)
Methylene (B1212753) (-OCH₂)4.49 (quartet)
Methyl (-CH₃)2.43 (singlet), 1.43 (triplet)
¹³C NMRAldehyde Carbonyl (C=O)185.2
Ester Carbonyl (C=O)160.9
Aromatic (Cq and CH)119.4 - 144.1
Alkyl (CH₂, CH₃)62.1, 21.3, 14.3

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, the most prominent signals are expected from the carbonyl groups of the dione ring. mdpi.com These typically appear as strong absorption bands in the region of 1700-1800 cm⁻¹. nih.gov

In the synthesized derivative 2-(p-tolyl)-3-chloro-5-phenylpyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione, characteristic peaks were observed at 1761 cm⁻¹ and 1569 cm⁻¹, corresponding to the carbonyl and pyrazole ring vibrations, respectively. mdpi.com Other important vibrations include C=N and C=C stretching from the pyrazole ring and C-H stretching from alkyl or aryl substituents. researchgate.net

Table 2: Key FT-IR Absorption Bands for a Pyrrolo[3,4-c]pyrazole-4,6-dione Derivative mdpi.com
Frequency (cm⁻¹)Vibrational Mode Assignment
3145Aromatic C-H Stretch
1761Dione C=O Stretch
1588, 1569C=C and C=N Ring Stretch
1170C-N Stretch
876, 744C-H Bending (Aromatic)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of polar heterocyclic compounds, which allows the intact molecule to be observed, typically as a protonated species [M+H]⁺. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it measures m/z with very high accuracy (typically to four or five decimal places). This allows for the calculation of the elemental formula of the compound, providing powerful evidence for its proposed structure. mdpi.comnih.gov For example, the HRMS data for a synthesized pyrrolo[3,4-c]pyrazole-4,6-dione derivative with the formula C₂₀H₁₅ClN₂O₂ showed an experimental [M+H]⁺ peak at m/z 363.0896, which was in excellent agreement with the calculated value of 363.0895. mdpi.com Further structural information can be obtained by analyzing the fragmentation patterns of the molecular ion, which often involves characteristic losses of small molecules like carbon monoxide (CO) from dione systems. asianpubs.org

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for a Pyrrolo[3,4-c]pyrazole Derivative (C₂₀H₁₅ClN₂O₂) mdpi.com
IonCalculated m/zFound m/z
[M+H]⁺363.0895363.0896

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of pyrazole derivatives are characterized by transitions within the heterocyclic ring and are influenced by the nature and position of substituents. The UV-Vis spectrum of the parent pyrazole molecule in the gas phase exhibits a maximal absorption cross-section at 203 nm, which is attributed to a π → π* transition within the aromatic ring. rsc.org For substituted pyrazole-dione systems, the electronic spectra become more complex due to the presence of additional chromophores and the potential for extended conjugation.

In pyrazole azo dyes, which incorporate the pyrazole ring system, characteristic absorption bands are observed that correspond to the different chromophoric units within the molecule. nih.gov For example, experimental UV-Vis spectra in ethanol (B145695) for some derivatives show maxima in the range of 216–223 nm, attributed to the 3-methyl-1H-pyrazole chromophore, and another local maximum around 235-239 nm for the ethyl-(3-methyl-1H-pyrazole-4)-carboxylate moiety. nih.gov The primary azo group chromophore in these compounds typically displays an intense absorption band at longer wavelengths, generally between 312 nm and 359 nm. nih.gov

Theoretical studies on pyrazole derivatives using methods such as Time-Dependent Density Functional Theory (TD-DFT) support the assignment of these bands to π → π* electronic transitions. nih.gov The solvent can also influence the absorption maxima; polar solvents may stabilize the π* antibonding orbital more than the π bonding orbital, leading to shifts in the absorption wavelength. nih.gov For fused pyrazole systems like 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, the extended conjugation results in absorption bands in the visible region of the spectrum. researchgate.net

Based on the analysis of related structures, the UV-Vis spectrum of this compound is expected to display characteristic absorptions related to the pyrazole and dione moieties.

Table 1: Experimental UV-Vis Absorption Maxima (λmax) for Various Pyrazole Derivatives This table presents data from related pyrazole structures to infer the potential spectroscopic characteristics of this compound.

Compound ClassChromophoreλmax (nm)Solvent
Pyrazole rsc.orgPyrazole ring203Gas Phase
Pyrazole Azo Dyes nih.gov3-methyl-1H-pyrazole216Ethanol
Pyrazole Azo Dyes nih.govEthyl-(3-methyl-1H-pyrazole-4)-carboxylate239Ethanol
Pyrazole Azo Dyes nih.govAzo group345Ethanol

Analysis of Intermolecular Interactions in Crystal Structures

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contact can be identified. nih.gov Intense red spots on the dnorm surface highlight short contacts, such as hydrogen bonds, while blue regions represent longer contacts, and white areas indicate contacts around the van der Waals separation. nih.gov

In the crystal structure of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate, a fused pyrazole derivative, the most significant contribution to molecular packing comes from H···H contacts (37.1%). nih.gov This is followed by O···H/H···O contacts (31.3%), which correspond to C—H⋯O hydrogen bonds, and Br···H/H···Br (13.5%) and C···H/H···C (10.6%) contacts. nih.gov Similarly, for 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, H···H (41.5%) and O···H/H···O (22.4%) interactions are the most prominent. nih.gov The high percentage of H···H contacts is common in organic molecules with a large hydrogen content and is associated with dispersive forces. nih.govimedpub.com

The shape index, another property mapped on the Hirshfeld surface, can reveal features like π-π stacking, which appear as characteristic red and blue triangular patterns. nih.gov This comprehensive analysis provides quantitative insight into the forces driving the supramolecular assembly of pyrazole-containing compounds.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Pyrazole Derivatives This table summarizes findings from related pyrazole structures to illustrate common interaction patterns.

CompoundH···H (%)O···H/H···O (%)C···H/H···C (%)Other Significant Contacts (%)Reference
Dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate37.131.310.6Br···H (13.5) nih.gov
5-Amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid41.522.413.1N···H (8.7) nih.gov
4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol52.419.323.3N···H (19.3) imedpub.com
A Pyrazolone (B3327878) Derivative>50--- figshare.com

Characterization of Hydrogen Bonding and Hydrophobic Interactions

The crystal packing of pyrazole derivatives is significantly influenced by a network of hydrogen bonds and hydrophobic interactions, which dictate their supramolecular architecture. nih.govresearchgate.net Hydrogen bonds involving the pyrazole nitrogen atoms, as well as substituent functional groups, are common.

In various 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, a range of hydrogen bonding motifs are observed. nih.gov These include intramolecular O—H⋯O bonds and intermolecular O—H⋯O, O—H⋯N, and N—H⋯O interactions, which can link molecules into complex three-dimensional frameworks. nih.govresearchgate.net Weaker C—H⋯O hydrogen bonds are also prevalent, often forming simple cyclic centrosymmetric dimers. nih.govresearchgate.net In the crystal of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate, molecules are linked by C—H⋯O hydrogen bonds. nih.gov The driving force for the self-assembly of certain pyrazole complexes is the formation of strong Npyrazole–H⋯Npyrazolate hydrogen bonds. nih.gov

Computational and Theoretical Investigations of 1,2 Dihydrocyclopenta C Pyrazole 3,4 Dione

Density Functional Theory (DFT) Studies on Optimized Geometries

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules, including pyrazole (B372694) derivatives, due to its favorable balance of computational cost and accuracy. researchgate.netresearchgate.net DFT calculations are employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. This process is fundamental for subsequently calculating other molecular properties accurately.

For complex heterocyclic systems, including those related to the cyclopenta[c]pyrazole (B14746371) core, DFT is used to predict bond lengths, bond angles, and dihedral angles. nih.gov These geometric parameters are crucial for understanding the molecule's stability and steric properties.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used combination for organic molecules is the B3LYP hybrid functional with the 6-31G* basis set.

Functionals: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which often improves accuracy for a wide range of chemical systems. researchgate.netmdpi.com Other functionals like M06 and M06-2X are also utilized, particularly for reactions involving complex energy surfaces. mdpi.com

Basis Sets: The basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G* (also known as 6-31G(d)) is a Pople-style basis set that provides a good balance between flexibility and computational demand. It includes polarization functions (* or d) on heavy (non-hydrogen) atoms, which are essential for describing the anisotropic electron density in molecules with multiple bonds and lone pairs, such as 1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione. researchgate.net For more precise calculations, larger basis sets like 6-311+G(d,p) may be employed. researchgate.netmdpi.com

The selection of an appropriate functional and basis set is a critical first step in any computational study to ensure the reliability of the predicted properties.

Table 1: Representative Functionals and Basis Sets in DFT Studies of Pyrazole Derivatives Disclaimer: This table presents examples of commonly used methods for pyrazole derivatives and does not represent specific calculated data for this compound.

Methodology Description Typical Application
B3LYP Functional A hybrid exchange-correlation functional that combines Hartree-Fock theory with DFT.Widely used for geometry optimization and electronic property calculations of organic molecules. researchgate.netresearchgate.net
M06-2X Functional A high-nonlocality functional with a large amount of Hartree-Fock exchange.Often used for thermochemistry, kinetics, and non-covalent interactions. mdpi.com
6-31G(d) Basis Set A double-zeta split-valence basis set with polarization functions on heavy atoms.A standard choice for geometry optimizations and frequency calculations on medium-sized organic molecules. researchgate.net
6-311++G(d,p) Basis Set A triple-zeta split-valence basis set with diffuse and polarization functions on all atoms.Used for higher accuracy calculations, especially for anions, excited states, and hydrogen bonding.

Quantum Chemical Insights and Molecular Orbitals

Quantum chemical calculations provide deep insights into the electronic behavior of molecules. By analyzing the molecular orbitals, one can predict a molecule's reactivity, stability, and electronic transitions.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap implies high stability.

For pyrazole derivatives, the distribution of electron density in the HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole System Disclaimer: The following values are representative examples for pyrazole derivatives to illustrate the concepts and are not actual calculated data for this compound.

Parameter Illustrative Value (eV) Significance
E(HOMO) -6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
E(LUMO) -1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 5.0 eVDifference between LUMO and HOMO energies; indicates chemical stability and reactivity. researchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = - (E(HOMO) + E(LUMO)) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability and reactivity.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is approximated as EA ≈ -E(LUMO).

These descriptors are valuable for comparing the reactivity of different pyrazole derivatives and predicting their behavior in various chemical environments. researchgate.net

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying the electronic structure of a single, optimized geometry, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of molecules over time. researchgate.netnih.gov

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. researchgate.net This approach allows for the investigation of:

Conformational Flexibility: Identifying the different stable and low-energy shapes (conformers) a molecule can adopt.

Structural Stability: Assessing how the structure of a molecule, such as a cyclopenta[c]pyrazole derivative, behaves in different environments (e.g., in solution). nih.gov

Intermolecular Interactions: Simulating how the molecule interacts with other molecules, such as solvents or biological macromolecules. Computational docking studies on related hexahydrocyclopenta[c]pyrazole derivatives have been used to suggest binding modes near the colchicine binding site on tubulin, providing insight into their mechanism of action. nih.gov

These simulations are particularly important for understanding how a molecule like this compound might behave in a biological system or as a material.

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO-NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. researchgate.net

By performing GIAO calculations on a DFT-optimized geometry, it is possible to predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The calculated shifts are then typically correlated with experimental values, often showing a good linear relationship. This process can:

Aid in the assignment of complex NMR spectra.

Help confirm the proposed structure of a newly synthesized compound.

Provide insight into how electronic structure influences the magnetic environment of different nuclei.

For pyrazole derivatives, theoretical NMR calculations have been successfully used to assign resonances and understand substituent effects on the chemical shifts. researchgate.netnih.gov

Energy Framework Calculations for Crystal Stability

Energy framework analysis is a computational method utilized to investigate the intermolecular interactions within a crystal lattice, providing quantitative insights into the stability of the crystalline structure. This approach involves calculating the interaction energies between a central molecule and its neighboring molecules within a defined cluster. The total interaction energy is typically decomposed into four key components: electrostatic, polarization, dispersion, and exchange-repulsion energies. By visualizing these interaction energies as a framework, the anisotropic nature of the crystal packing and the dominant forces governing the crystal's stability can be elucidated.

The interaction energies are calculated between a central molecule and its neighbors, often within a sphere of a specific radius. The various energy components are summed to give the total interaction energy. A graphical representation of these energies, often shown as cylinders connecting the centroids of interacting molecules, allows for the visualization of the crystal's energetic topology. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing a clear picture of the most significant interactions that stabilize the crystal lattice. rasayanjournal.co.in

Detailed Research Findings from Analogous Systems

In studies of pyrazole derivatives and other nitrogen-containing heterocyclic compounds, energy framework analysis has revealed that crystal stability is often a result of a complex interplay between different types of intermolecular forces. imedpub.commdpi.com For example, in the crystal structure of 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol, both coulombic and dispersion energies were found to have nearly equal contributions to the stabilization of the crystal lattice. imedpub.com In cases involving strong hydrogen bonds, such as N-H···O or O-H···N, the electrostatic (coulombic) contribution is typically the dominating factor. imedpub.com Conversely, for weaker interactions, dispersion forces become more dominant. imedpub.com

The total energy of the framework is the sum of these individual interaction energies. The electrostatic component arises from the interaction between the static charge distributions of the molecules. The polarization term accounts for the distortion of a molecule's electron cloud by the electric field of its neighbors. The dispersion energy, a quantum mechanical effect, originates from instantaneous fluctuations in electron density and is a key contributor to van der Waals interactions. Finally, the repulsion energy is a short-range term that prevents molecules from collapsing into each other. imedpub.com

The following interactive table provides an example of the kind of data generated from energy framework calculations for a molecule within a crystal lattice, illustrating the breakdown of interaction energies. Please note, this data is representative and based on findings for other heterocyclic compounds, not this compound itself.

Interaction PairElectrostatic Energy (kJ/mol)Polarization Energy (kJ/mol)Dispersion Energy (kJ/mol)Repulsion Energy (kJ/mol)Total Energy (kJ/mol)
Molecule 1 - Neighbor A-50.2-15.8-45.635.1-76.5
Molecule 1 - Neighbor B-48.9-14.2-42.133.5-71.7
Molecule 1 - Neighbor C-5.3-2.1-15.88.2-15.0
Molecule 1 - Neighbor D-4.9-1.9-14.57.9-13.4
Molecule 1 - Neighbor E-0.8-0.5-8.23.1-6.4
Molecule 1 - Neighbor F-0.7-0.4-7.92.9-6.1

This table is interactive. You can sort the data by clicking on the column headers.

This quantitative analysis of intermolecular interactions is crucial for understanding the physical properties of molecular crystals and for the rational design of new materials with desired stability and functionality. rasayanjournal.co.inimedpub.com

Reactivity Patterns and Reaction Mechanisms of 1,2 Dihydrocyclopenta C Pyrazole 3,4 Dione Scaffolds

Detailed Reaction Pathways for Compound Formation and Transformations

The synthesis of the 1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione scaffold can be achieved through several strategic pathways, primarily involving the construction of the pyrazole (B372694) ring onto a pre-existing cyclopentane (B165970) dione (B5365651) precursor or through cycloaddition methodologies.

Compound Formation:

Cyclocondensation Reactions: The most classical and widely applied method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives, known as the Knorr pyrazole synthesis. nih.gov For the target scaffold, this would involve the reaction of a cyclopentane-1,2,3-trione derivative with a substituted or unsubstituted hydrazine. The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the fused pyrazole ring. The regioselectivity of the reaction can be an issue when substituted hydrazines are used, potentially leading to a mixture of N-1 and N-2 isomers. nih.gov

1,3-Dipolar Cycloaddition: An alternative pathway involves the [3+2] cycloaddition of a diazo compound with a suitable dipolarophile, such as a cyclopentene-1,2-dione. This method is effective for forming the dihydropyrazole ring system. ucla.edu For instance, the reaction of diazomethane or a substituted diazoalkane with a cyclopentene-1,2-dione would directly furnish the 1,2-dihydrocyclopenta[c]pyrazole core. Subsequent oxidation can lead to the aromatic pyrazole ring if desired. This approach offers a powerful tool for constructing the heterocyclic system, often under mild conditions. nih.govnih.gov

Multicomponent Reactions (MCRs): Modern synthetic strategies often employ MCRs to build complex molecular architectures in a single step. beilstein-journals.org A plausible MCR approach for this scaffold could involve the one-pot reaction of a cyclopentanedione, an aldehyde, and a hydrazine derivative, potentially catalyzed by an acid or base. nih.gov These reactions proceed through a cascade of events, such as Knoevenagel condensation followed by Michael addition and cyclization, to rapidly assemble the fused heterocyclic system. beilstein-journals.org

Compound Transformations:

The formed this compound is a versatile intermediate for further chemical modifications. Key transformations include reactions at the pyrazole nitrogen atoms and the dione carbonyl groups.

N-Functionalization: The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily functionalized. N-alkylation or N-arylation can be achieved using alkyl halides or aryl halides, respectively. These reactions typically require a base to deprotonate the pyrazole N-H.

Reactions at the Dione Moiety: The two carbonyl groups are electrophilic centers and can react with various nucleophiles. Reduction with agents like sodium borohydride could lead to the corresponding diol. Grignard reagents or organolithium compounds could be used to introduce alkyl or aryl groups. Condensation reactions with amines or other nucleophiles can also be envisioned to form more complex fused systems.

Cross-Coupling Reactions: A powerful strategy for introducing molecular diversity involves the use of halogenated precursors in palladium-catalyzed cross-coupling reactions. nih.gov For example, a chloro-substituted cyclopenta[c]pyrazole-dione could undergo Suzuki-Miyaura coupling with boronic acids to introduce aryl or vinyl groups, or Buchwald-Hartwig amination to form C-N bonds. nih.gov This approach is highly valuable for building libraries of derivatives for various applications.

Functional Group Interconversions and Derivatization Strategies

The strategic derivatization of the this compound scaffold is crucial for modulating its chemical and physical properties. This can be accomplished through various functional group interconversions targeting the pyrazole ring and the cyclopentadione moiety.

The pyrazole ring offers two nitrogen atoms for substitution, which can significantly influence the molecule's properties. The dione functionality provides electrophilic sites for a range of nucleophilic additions and condensation reactions. A particularly effective strategy, analogous to methods used for related pyrrolo[3,4-c]pyrazole-4,6-diones, involves introducing a leaving group (e.g., chlorine) on the pyrazole ring, which can then be substituted via cross-coupling reactions. nih.gov

Below is a table summarizing potential derivatization strategies:

Target SiteReaction TypeReagents and ConditionsResulting Functional Group
Pyrazole N-H N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF)N-Alkyl
Pyrazole N-H N-ArylationAryl halide (e.g., Ph-Br), Catalyst (e.g., CuI), Ligand, BaseN-Aryl
Dione C=O ReductionNaBH₄, Solvent (e.g., MeOH)Hydroxyl (-OH)
Dione C=O Grignard ReactionR-MgBr, Solvent (e.g., THF)Tertiary Alcohol
Dione C=O Knoevenagel CondensationActive methylene (B1212753) compound, Base (e.g., piperidine)α,β-Unsaturated system
C-Cl (Hypothetical) Suzuki CouplingArylboronic acid, Pd catalyst, BaseC-Aryl
C-Cl (Hypothetical) Buchwald-Hartwig AminationAmine (R₂NH), Pd catalyst, Ligand, BaseC-Amino

These strategies allow for the systematic modification of the core structure, enabling the exploration of a broad chemical space. The choice of reaction depends on the desired final compound and the compatibility of other functional groups present in the molecule.

Synthesis and Characterization of Derivatives and Analogs of 1,2 Dihydrocyclopenta C Pyrazole 3,4 Dione

Design and Synthesis of Substituted Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are a significant class of fused heterocyclic compounds, recognized for their versatile biological and chemical properties. mdpi.com The synthesis of these derivatives often involves the construction of the pyridine ring onto a pre-existing pyrazole (B372694) moiety, typically utilizing aminopyrazole precursors. nih.gov

A common and effective strategy is the Gould-Jacobs reaction, which employs 3-aminopyrazole derivatives as the starting material instead of the traditional aniline. nih.gov This reaction typically yields 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines. nih.gov Another prevalent method involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. nih.gov This synthesis proceeds via a Michael addition, followed by an intramolecular cyclization and dehydration, leading to the formation of the fused pyridine ring. nih.gov For instance, novel pyrazolo[3,4-b]pyridines have been synthesized through the cyclization of 5-amino-1-phenylpyrazole with corresponding unsaturated ketones in the presence of ZrCl₄ as a catalyst. mdpi.com

A different approach utilizes aminomethylene malondialdehydes, which react with 5-amino-1-aryl-3-methylpyrazoles in water with p-toluenesulfonic acid as a catalyst. researchgate.net This method has been successfully used to produce 5-(3,3-dimethyl-3H-indol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridines. researchgate.net

The characterization of these compounds relies heavily on spectroscopic methods. In the ¹H NMR spectra of pyrazolo[3,4-b]pyridine derivatives, characteristic singlets for the H-3 and H-5 protons of the pyridine and pyrazole moieties, respectively, confirm the formation of the fused ring system. mdpi.com For example, the ¹H NMR spectrum of 5-(4-(N,N-dimethylamino)-phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine shows singlets at δH 7.26 (H-3) and δH 8.48 (H-5). mdpi.com

Table 1: Selected Synthesized Pyrazolo[3,4-b]pyridine Derivatives and Their Characterization Data
Compound NameStarting MaterialsSynthetic MethodKey ¹H NMR Signals (δ ppm)Reference
5-(4-(N,N-dimethylamino)-phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine5-amino-1-phenylpyrazole, Unsaturated ketoneZrCl₄-catalyzed cyclization7.26 (s, 1H, H-3), 8.48 (s, 1H, H-5), 2.87 (s, 3H, CH₃) mdpi.com
5-(5-Bromo-3,3-dimethyl-3H-indol-2-yl)-1-(4-bromophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridineAminomethylene malondialdehyde, 5-amino-1-(4-bromophenyl)-3-methylpyrazolep-TsOH catalyzed reaction in water1.67 (s, 6H), 2.72 (s, 3H), 8.89 (s, 1H), 9.35 (s, 1H) researchgate.net
1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileBasic hydrolysis2.77 (s, 3H, CH₃), 5.45 (s, 1H, OH), 8.30 (s, 1H, pyridine-H) derpharmachemica.com

Pyrrolo[3,4-c]pyrazole-4,6-dione Analogs

Pyrrolo[3,4-c]pyrazole-4,6-diones represent another important class of bicyclic heterocyclic compounds. nih.gov A primary synthetic route to access these molecules involves constructing the maleimide portion onto a functionalized pyrazole core. nih.gov

One effective synthesis begins with the condensation of substituted phenylhydrazine hydrochlorides with diethyl acetylenedicarboxylate (B1228247) in ethanol (B145695), which yields 5-hydroxypyrazole intermediates. nih.gov These intermediates are then treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to produce 4-formyl-5-chloropyrazoles. nih.gov Subsequent steps lead to the formation of the desired 2-aryl-3-chloropyrrolo[3,4-c]pyrazole-4,6-(2H, 5H)-diones, which can be further modified, for example, through Suzuki-Miyaura cross-coupling reactions to introduce substituents at the C-3 position. nih.gov

Another method involves the 1,3-dipolar cycloaddition reaction of nitrilimines with N-arylmaleimides. nih.govresearchgate.net The nitrilimines are generated in situ from hydrazonoyl bromides by treatment with a base like triethylamine. nih.gov This reaction efficiently produces 3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. nih.gov

Spectroscopic analysis is crucial for structure elucidation. For instance, the ¹³C-NMR spectrum of 3-(4-Fluorophenyl)-1,5-di-(4-nitrophenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione showed two distinct signals for the amide carbonyl carbons at δ 171.49 and 170.59 ppm. nih.gov The mass spectra for these compounds consistently display the correct molecular ion peaks, confirming their structures. nih.gov

Table 2: Synthesis of Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives
Compound NameStarting MaterialsSynthetic MethodKey Spectroscopic DataReference
Ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylatep-Tolylphenylhydrazine hydrochloride, Diethyl acetylenedicarboxylateCondensation in EtOH with Et₃NYield: 65-70% nih.gov
3-(4-Fluorophenyl)-1,5-di-(4-nitrophenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dioneHydrazonoyl bromide, N-(4-nitrophenyl)maleimide1,3-dipolar cycloaddition¹H-NMR: δ 5.57 (d, 1H), 5.87 (d, 1H); MS (m/z): 475 (M⁺) nih.gov

Indeno[1,2-c]pyrazole Derivatives

The indeno[1,2-c]pyrazole scaffold is a privileged structure found in various biologically active agents. nih.gov The synthesis of these tricyclic systems often involves the condensation of a substituted 1-indanone derivative with a hydrazine (B178648) compound.

A modern and efficient approach utilizes microwave-assisted synthesis. nih.gov This method typically starts with a Claisen-Schmidt condensation of a substituted 2,3-dihydro-1H-inden-1-one with an appropriate benzaldehyde to form a benzylidene intermediate. nih.gov This intermediate then undergoes a microwave-assisted cyclocondensation reaction with an arylhydrazine hydrochloride in ethanol, with a few drops of acetic acid, to afford the final indeno[1,2-c]pyrazole derivatives. nih.gov

A more traditional route involves the reaction of 1-oxo-3-phenylindan-2-carboxaldehyde with 2-hydrazinobenzothiazoles or 2-hydrazinothiazoles. researchgate.netresearchgate.net This condensation reaction is a widely used method for pyrazole synthesis, where the hydrazine moiety reacts with a 1,3-dicarbonyl-like system to form the pyrazole ring fused to the indane framework. researchgate.net

The structures of these complex molecules are confirmed through comprehensive characterization, including high-resolution mass spectrometry (HRMS), which verifies the formation of the dihydroindenopyrazole scaffold. nih.gov The development of these compounds has led to the discovery of novel 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues. nih.gov

Table 3: Synthetic Approaches to Indeno[1,2-c]pyrazole Derivatives
Derivative ClassKey IntermediateSynthetic MethodReference
6-Chloro-7-methoxy-2-aryl-3-[4-(piperidin-1-yl)phenyl]-2,4-dihydroindeno[1,2-c]pyrazoles5-Chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-oneMicrowave-assisted cyclocondensation with arylhydrazine hydrochloride nih.gov
1-(Benzothiazol-2-yl)-4-phenylindeno[1,2-c]pyrazoles1-Oxo-3-phenylindan-2-carboxaldehydeCondensation with 2-hydrazino-benzothiazoles researchgate.net

Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Systems

Pyrazolo[1,5-a]pyridine and pyrido[1,2-b]indazole systems are fused heterocyclic structures with significant chemical interest. Their synthesis can be achieved through various modern organic chemistry techniques.

One notable method is an acetic acid and O₂-promoted cross-dehydrogenative coupling reaction. nih.govacs.org This strategy involves the reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, such as ethyl acetoacetate, in ethanol under an air or oxygen atmosphere. nih.govacs.org The reaction proceeds to form substituted 7-amino-pyrazolo[1,5-a]pyridines. nih.govacs.org The structure of the resulting 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester has been confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and HRMS. acs.org The ¹³C NMR spectrum for this compound shows 16 characteristic resonances, and the HRMS provides a mass peak corresponding to its molecular formula. acs.org

Another efficient method for constructing pyrazolo[1,5-a]pyrimidines and the related pyrimido[1,2-b]indazoles utilizes calcium carbide as a solid and safe source of acetylene. rsc.org This copper-mediated reaction involves pyrazole-3-amine (or indazole-3-amine) and various (hetero)aromatic aldehydes. rsc.org This protocol is advantageous due to its use of inexpensive, commercially available starting materials and simple workup procedures. rsc.org

Further synthetic routes to related fused systems, such as pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines, have been developed from 3-amino-1H-pyrazolo[3,4-b]pyridine precursors by reacting them with reagents like acetylacetone. researchgate.net

Table 4: Characterization of Representative Pyrazolo[1,5-a]pyridine Derivatives
Compound NameYieldMelting Point (°C)Key Spectroscopic DataReference
7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester90%245–246IR (KBr): 3456, 3317 (NH₂), 2216 (CN), 1709 (CO) cm⁻¹ nih.govacs.org
2-Methyl-7-phenyl mdpi.comnih.govnih.govtriazolo[1,5-a]pyridine-8-carbonitrile74%155–156IR (KBr): 2218 (CN) cm⁻¹; ¹H NMR (DMSO-d₆): δ 2.55 (s, 3H), 9.19 (d, 1H) nih.govacs.org
7-Phenyl mdpi.comnih.govnih.govtriazolo[1,5-a]pyridine-8-carbonitrile72%159–160IR (KBr): 2221 (CN) cm⁻¹; ¹H NMR (DMSO-d₆): δ 8.75 (s, 1H), 9.35 (d, 1H) nih.govacs.org

Compound Index

Compound Name
1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione
1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
1-(Benzothiazol-2-yl)-4-phenylindeno[1,2-c]pyrazoles
2,3-dihydro-1H-inden-1-one
2-aryl-3-chloropyrrolo[3,4-c]pyrazole-4,6-(2H, 5H)-diones
2-Methyl-7-phenyl mdpi.comnih.govnih.govtriazolo[1,5-a]pyridine-8-carbonitrile
3,a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione
3-amino-1H-pyrazolo[3,4-b]pyridine
3-aminopyrazole
3-(4-Fluorophenyl)-1,5-di-(4-nitrophenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione
4-formyl-5-chloropyrazoles
5-amino-1-aryl-3-methylpyrazoles
5-amino-1-phenylpyrazole
5-aminopyrazoles
5-(3,3-dimethyl-3H-indol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridines
5-(4-(N,N-dimethylamino)-phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
5-(5-Bromo-3,3-dimethyl-3H-indol-2-yl)-1-(4-bromophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
5-hydroxypyrazole
6-Chloro-7-methoxy-2-aryl-3-[4-(piperidin-1-yl)phenyl]-2,4-dihydroindeno[1,2-c]pyrazoles
7-amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
7-Phenyl mdpi.comnih.govnih.govtriazolo[1,5-a]pyridine-8-carbonitrile
aminomethylene malondialdehydes
diethyl acetylenedicarboxylate
ethyl acetoacetate
Ethyl 5-hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylate
hydrazonoyl bromides
Indeno[1,2-c]pyrazole
N-amino-2-iminopyridines
N-arylmaleimides
p-toluenesulfonic acid
phenylhydrazine
Pyrazolo[1,5-a]pyridine
Pyrazolo[3,4-b]pyridine
Pyrido[1,2-b]indazole
Pyrrolo[3,4-c]pyrazole-4,6-dione

Investigations into Molecular Interactions and Proposed Biological Activities Non Clinical

Computational Molecular Docking and Dynamics Simulations

Computational techniques are instrumental in predicting the binding modes and affinities of pyrazole-based compounds to various enzyme targets. Molecular docking and dynamics simulations provide insights into the potential interactions that govern the biological activity of these molecules.

While specific docking studies on 1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione are not extensively detailed in the public domain, the broader class of pyrazole (B372694) derivatives has been the subject of numerous computational analyses targeting various enzymes. researchgate.net Molecular docking is a crucial tool in drug discovery for investigating the non-covalent interactions between small molecules and macromolecular targets like proteins and enzymes. researchgate.net

Kinases: Protein kinases are key targets in therapeutic research, particularly in oncology. nih.gov The pyrazole scaffold is a common feature in many kinase inhibitors. mdpi.com Docking studies have shown that pyrazole derivatives can fit into the ATP-binding site of kinases, a critical step for their inhibitory action. nih.govnih.gov For instance, 1H-Pyrazolo[3,4-b]pyridine has been shown to be a potent inhibitor of CDK1/CDK2, and its solid-state structure bound to CDK2 confirms its location in the ATP purine binding site. nih.gov The binding affinity of these compounds is influenced by the specific substitutions on the pyrazole ring, which can be tailored to improve potency and selectivity. nih.gov

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is an enzyme involved in tyrosine catabolism and is a target for herbicides and therapeutics for certain metabolic disorders. nih.gov Pyrazole-containing compounds are known inhibitors of HPPD. nih.gov Computational docking studies on related structures, such as tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates, suggest that their inhibitory activity is due to synergistic interactions within the hydrophobic pockets of the enzyme's active site. nih.gov The binding of these inhibitors prevents the natural substrate from accessing the active site, thereby blocking the enzyme's function. nih.govnih.gov

The stabilizing interactions between a ligand and its target enzyme are fundamental to its inhibitory potential. For pyrazole derivatives, these interactions typically include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, forming crucial connections with amino acid residues in the enzyme's active site. researchgate.netresearchgate.net For example, the crystal structure of 1H-Pyrazolo[3,4-b]pyridine bound to CDK2 reveals important hydrogen bonding interactions with the backbone of Leu83. nih.gov

Hydrophobic Interactions: Substituents on the pyrazole core often engage in hydrophobic interactions with nonpolar residues in the binding pocket. These interactions are critical for the binding of pyrazole-based inhibitors to kinases and HPPD. nih.govnih.gov

Pi-Pi Stacking: The aromatic nature of the pyrazole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the target's active site. researchgate.netnih.govstanford.edu These interactions contribute significantly to the binding affinity and stability of the ligand-target complex. nih.govstanford.edu

Co-Crystallographic Studies of Compound-Target Complexes to Elucidate Binding Modes

X-ray crystallography of ligand-target complexes provides definitive evidence of binding modes and interactions. For the pyrazole class of compounds, several co-crystal structures have been determined. For example, the structure of a pyrazole inhibitor bound to CDK2 has elucidated the key hydrogen bonding interactions within the ATP binding site. nih.gov Similarly, crystallographic studies of pyrazolo[3,4-g]isoquinolines have revealed that their stabilization in the Haspin ATP binding pocket is mainly due to hydrophobic interactions, with a hydrogen bond between the pyridine ring and kinase hinge residues. nih.gov While specific co-crystallographic data for this compound is not available, these studies on analogous structures provide a valuable framework for understanding how this compound might bind to its targets.

Structure-Activity Relationship (SAR) Insights Derived from Molecular Modeling and Experimental Data

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. For pyrazole derivatives, SAR studies have revealed several key insights:

Modifications at different positions of the pyrazole ring can significantly impact biological activity and selectivity. nih.gov

The introduction of various substituents can modulate the compound's interaction with different enzymes. For instance, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of acidic moieties increased activity against meprin β. nih.gov

SAR studies on 4-arylazo-3,5-diamino-1H-pyrazoles as activators of a phosphodiesterase in P. aeruginosa have helped in understanding how substitutions on the aryl ring can optimize the compound's pharmacophore. nih.gov

These insights from related pyrazole structures suggest that the cyclopentane (B165970) ring fused to the pyrazole core in this compound likely plays a significant role in its conformational rigidity and interaction profile with biological targets.

In Vitro Mechanistic Studies of Biological Processes (e.g., Enzyme Inhibition Kinetics, Antiproliferative Activity on Cancer Cell Lines)

In vitro assays are crucial for validating the biological activity proposed by computational studies.

Enzyme Inhibition Kinetics: Pyrazole derivatives have been shown to be potent enzyme inhibitors. For example, the compound 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC), which has a similar dione (B5365651) structure, is a potent, time-dependent, reversible inhibitor of HPPD. nih.gov Kinetic studies established that NTBC causes a rapid inactivation of the enzyme by forming a tight-binding complex. nih.gov

Antiproliferative Activity on Cancer Cell Lines: Numerous pyrazole derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines. nih.govnih.govmdpi.com For instance, certain pyrazole compounds have shown high and pharmacologically significant antiproliferative and apoptotic activities, with some demonstrating the ability to overcome common mechanisms of drug resistance in cancer cells. nih.govresearchgate.net Studies have evaluated pyrazolone (B3327878) derivatives against human lung adenocarcinoma cell lines (A549 and NCI-H522), with some compounds displaying high inhibitory potential. nih.gov Other pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells. waocp.org

The table below summarizes the in vitro antiproliferative activity of selected pyrazole derivatives against various cancer cell lines.

CompoundCancer Cell LineActivity (IC50)
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Triple Negative Breast Cancer)14.97 µM (24h), 6.45 µM (48h) waocp.org
EN12-2A (5-methoxy-2-(1-(pyridin-2-yl)-1H-pyrazol-5-yl)phenol)A2780/DX3 (Doxorubicin-resistant)Resistance Index = 3.2 nih.gov
Pyrazolone Derivatives (general)A549 and NCI-H522 (Non-small cell lung cancer)Demonstrated inhibitory potential nih.gov

These findings underscore the potential of the pyrazole scaffold as a basis for the development of novel therapeutic agents. While direct experimental data on this compound is limited, the extensive research on related compounds provides a strong rationale for its investigation as a biologically active molecule.

Potential Applications in Chemical Synthesis and Materials Science

A Versatile Building Block for Complex Heterocyclic Architectures

The strategic arrangement of functional groups within 1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione makes it a highly versatile precursor for the synthesis of a diverse array of intricate heterocyclic systems. The presence of both a reactive dicarbonyl unit and a pyrazole (B372694) core provides multiple sites for chemical modification, enabling chemists to construct novel fused and spirocyclic compounds with potential applications in medicinal chemistry and materials science.

The synthesis of pyrazole-fused heterocycles has been a subject of considerable interest due to their wide-ranging biological activities. Aminopyrazoles, for instance, serve as adaptable building blocks for creating such fused systems through multicomponent reactions. mdpi.com The general principle often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a foundational method for pyrazole synthesis. mdpi.comnih.gov In the case of this compound, the integrated cyclopentanedione acts as the 1,3-dicarbonyl component, pre-organized for cyclization reactions.

Research into related pyrazole systems demonstrates their utility in constructing more elaborate structures. For example, pyrazole-fused dihydropyridine derivatives have been synthesized through one-pot reactions involving cyclic 1,3-diketones and aminopyrazoles. researchgate.net This highlights the potential of the dione (B5365651) functionality within the target compound to participate in similar condensation and cyclization cascades.

The reactivity of the pyrazole ring itself also offers avenues for diversification. The nitrogen atoms and the carbon atoms of the pyrazole ring can be functionalized to introduce a variety of substituents, further expanding the molecular diversity achievable from this core structure. This adaptability is crucial for creating libraries of compounds for biological screening and materials discovery.

Table 1: Examples of Heterocyclic Systems Potentially Accessible from this compound

Resulting Heterocyclic SystemPotential Synthetic StrategyKey Reactive Site on Core
Pyrazolo[3,4-d]pyridazinesCondensation with hydrazine derivativesDicarbonyl moiety
Pyrazolo[3,4-b]pyridinesReaction with enamines or enaminonesDicarbonyl moiety
Spiro-pyrazolonesReactions involving the active methylene (B1212753) groupDicarbonyl moiety
Substituted pyrazolesN-alkylation/arylation or C-functionalizationPyrazole ring

Contributions to Green Chemistry Methodologies in Organic Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern organic synthesis. nih.gov The use of this compound and its derivatives aligns well with these principles, particularly through the application of multicomponent reactions and the use of environmentally benign reaction conditions.

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. beilstein-journals.org This approach is inherently atom-economical and reduces waste by minimizing the number of synthetic steps and purification procedures. The synthesis of pyrazole derivatives, including fused systems, is often amenable to MCR strategies. beilstein-journals.orgmdpi.com For instance, the synthesis of pyranopyrazoles, which are fused pyrazole systems, can be achieved through multicomponent reactions under green conditions, such as using water as a solvent or employing microwave assistance.

The development of green synthetic routes for pyrazoles is an active area of research. nih.govekb.eg Methodologies that utilize water as a solvent, avoid hazardous reagents, and employ recyclable catalysts are being explored. nih.gov The synthesis of cyclopentane-fused pyrazoles, for example, can be achieved through copper-catalyzed annulation reactions under aerobic conditions, presenting a greener alternative to traditional methods that may use stoichiometric and more toxic reagents. researchgate.net

Table 2: Green Chemistry Principles and their Application in the Context of this compound

Green Chemistry PrincipleApplication in Synthesis and Use of the Compound
Atom Economy Utilization in multicomponent reactions maximizes the incorporation of starting material atoms into the final product.
Use of Safer Solvents Syntheses involving this scaffold can often be performed in greener solvents like water or ethanol (B145695).
Energy Efficiency Microwave-assisted synthesis can be employed to reduce reaction times and energy consumption.
Catalysis The use of efficient and recyclable catalysts for its synthesis and subsequent reactions minimizes waste.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclopentane or pyrazole precursors. For example, cyclopropane-fused analogs require ring-closing metathesis or [2+1] cycloaddition strategies under controlled conditions (e.g., low temperature, inert atmosphere) to avoid side reactions . Purification can be achieved via column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization. Purity validation should combine HPLC (>95% purity) and NMR (e.g., absence of residual solvent peaks in 1^1H NMR at δ 1.2–2.5 ppm) .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Solubility profiling should use solvents of varying polarity (water, DMSO, THF) via UV-Vis spectroscopy or gravimetric analysis. For instance, notes related dione derivatives exhibit slight water solubility but higher solubility in DMSO. Stability tests under light, heat, or oxidative conditions (e.g., H2_2O2_2) require HPLC monitoring over 24–72 hours to detect degradation products (e.g., carbonyl group oxidation) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., theoretical [M+H]+^+ = 350.1095; experimental ±2 ppm tolerance) .
  • NMR : 1^1H and 13^13C NMR to verify fused ring systems (e.g., cyclopenta-pyrazole protons at δ 6.5–7.2 ppm; carbonyl carbons at δ 170–180 ppm) .
  • FT-IR : Peaks for C=O (1680–1720 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) stretching .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for photovoltaic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model HOMO-LUMO gaps to assess charge-transfer potential. For example, and highlight the role of low-bandgap materials in bulk heterojunction solar cells. Researchers should correlate computed electron affinity (EA) and ionization potential (IP) with experimental cyclic voltammetry data to evaluate suitability as donor/acceptor materials .

Q. What strategies resolve contradictions between theoretical solubility predictions and experimental results?

  • Methodological Answer : Discrepancies often arise from crystal packing effects or polymorphic forms. Pair Hansen solubility parameter (HSP) simulations with experimental X-ray crystallography to identify dominant intermolecular forces (e.g., hydrogen bonding in dione derivatives). If solubility is lower than predicted, co-solvent systems (e.g., DMSO-water) or salt formation (e.g., sodium/potassium counterions) can improve dissolution .

Q. How can researchers optimize this compound’s bioactivity against microbial targets while minimizing toxicity?

  • Methodological Answer : Structure-activity relationship (SAR) studies should modify substituents on the pyrazole or cyclopenta rings. For example, shows pyrrolo-pyrazine-dione derivatives exhibit antibacterial activity via membrane disruption. Toxicity screening (e.g., MTT assay on mammalian cells) and molecular docking (e.g., binding to bacterial efflux pumps) can guide selective modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.